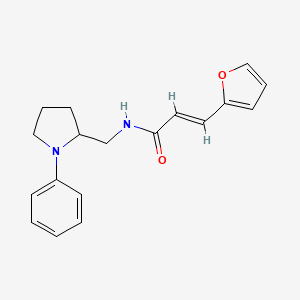

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a 1-phenylpyrrolidin-2-ylmethyl substituent. For example, acrylamide derivatives with furan or thiophene moieties have shown inhibitory activity against viral enzymes like SARS-CoV-2 nsp13 helicase/ATPase and modulatory effects on nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTVNMNBQUWOOO-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, followed by the introduction of the phenylpyrrolidine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The phenylpyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenylpyrrolidine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenylpyrrolidine moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The acrylamide group can also participate in covalent bonding with nucleophilic residues in proteins, enhancing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide and related acrylamide derivatives:

Key Structural and Functional Insights:

Heterocyclic Moieties :

- Replacement of furan with thiophene (e.g., DM497) alters receptor selectivity. Thiophene’s larger atomic radius and sulfur atom enhance hydrophobic interactions with α7 nAChRs, improving potency (EC₅₀: 2.1 µM vs. 5.8 µM for furan-based DM490) .

- The 4-sulfamoylphenyl group in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide confers stronger hydrogen-bonding capacity, critical for nsp13 helicase inhibition .

Substituent Effects on Pharmacokinetics: Phenylpyrrolidinylmethyl substituents (target compound) likely enhance CNS penetration compared to polar groups like 4-sulfamoylphenyl or morpholinophenyl . N-methylation (DM490) reduces steric hindrance, increasing α7 nAChR antagonist activity compared to non-methylated analogs .

Therapeutic Potential: Antiviral acrylamides (e.g., [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide]) show promise against coronaviruses but lack complete pharmacokinetic profiles . Neuroactive analogs (DM490/DM497) highlight the dual role of acrylamides in pain modulation via α7 nAChR and CaV2.2 channel interactions .

Biological Activity

(E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Furan Ring: Provides aromatic stability and potential reactivity.

- Phenylpyrrolidine Moiety: Imparts unique pharmacological properties.

- Acrylamide Group: Known for its role in biological interactions.

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of Furan Intermediate: Starting from furan derivatives.

- Formation of Acrylamide: Reaction with appropriate amines to form the acrylamide structure.

- Nucleophilic Substitution: Introducing the phenylpyrrolidine moiety through nucleophilic substitution.

The biological activity of (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The furan ring and phenylpyrrolidine moiety are crucial for binding, potentially influencing various biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, related furan derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Comparative Analysis

Study 1: Anticancer Activity

A study conducted on furan derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspases.

Study 2: Antimicrobial Testing

In another research effort, various furan derivatives were tested against common bacterial strains. Results showed significant inhibition zones, suggesting potential use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound's acrylamide core suggests a Michael addition or palladium-catalyzed coupling as viable routes. Evidence from palladium-catalyzed reductive cyclization reactions using formic acid derivatives as CO surrogates (e.g., in nitroarene systems) highlights the importance of ligand selection and temperature control to minimize side products . Optimization should include screening solvents (e.g., THF, DMF) and catalysts (e.g., Pd(OAc)₂ with PPh₃) to enhance yield. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer : X-ray crystallography (as in and ) provides definitive stereochemical confirmation of the (E)-configuration and pyrrolidine ring conformation. For labs without crystallography access, - and -NMR can confirm acrylamide geometry via coupling constants (e.g., ) and NOESY for spatial proximity analysis. IR spectroscopy verifies amide C=O stretching (~1650–1700 cm) and furan ring vibrations (~1500 cm) .

Q. What in vitro assays are suitable for initial pharmacological screening of this acrylamide derivative?

- Methodological Answer : Prioritize assays aligned with structural analogs. For instance, used DPPH radical scavenging for antioxidants and carrageenan-induced paw edema in rodents for anti-inflammatory activity. Cell viability assays (e.g., MTT) and target-specific screens (e.g., kinase inhibition) are recommended. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to address variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?

- Methodological Answer : Systematically modify the furan substituents (e.g., replacing with thiophene or pyridine) and the pyrrolidine's phenyl group (e.g., fluorination or methylation). demonstrated that fluorination of aryl groups in acrylamides enhances potassium channel opening efficacy. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives. Validate via SPR or ITC for binding kinetics .

Q. What computational approaches are effective for predicting metabolic stability and toxicity?

- Methodological Answer : Employ in silico tools like SwissADME to predict CYP450 metabolism sites and MetaCore for toxicity pathways. lacks ecotoxicological data, so prioritize in vitro assays (e.g., Ames test for mutagenicity, hepatocyte assays for CYP inhibition). Molecular dynamics simulations can model compound-enzyme interactions (e.g., with CYP3A4) to identify labile regions .

Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?

- Methodological Answer : Discrepancies may arise from bioavailability issues. Use pharmacokinetic studies (e.g., plasma concentration-time profiles in rodents) to assess absorption barriers. LC-MS/MS quantifies tissue distribution, while metabolomics (via HRMS) identifies active metabolites. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability .

Methodological Challenges & Best Practices

Q. What precautions are necessary for handling this compound given limited toxicity data?

- Recommendations : Assume acute toxicity based on structural alerts (e.g., acrylamide’s neurotoxic potential). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Follow spill protocols in : avoid dust generation, use ethanol for decontamination, and dispose via hazardous waste facilities. Document all exposure incidents .

Q. How can researchers address reproducibility issues in catalytic synthesis?

- Recommendations : Standardize catalyst activation (e.g., pre-stir Pd catalysts under inert conditions). Use controlled atmosphere reactors (Schlenk lines) to exclude moisture/oxygen. Report detailed conditions (e.g., stirring rate, degassing time) as in . Cross-validate yields with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.